An In-depth Technical Guide to Azido-PEG4-Amido-Tris: Structure, Properties, and Applications
An In-depth Technical Guide to Azido-PEG4-Amido-Tris: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG4-Amido-Tris, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Identity
Azido-PEG4-Amido-Tris is a well-defined chemical entity comprising three key functional components: an azide (B81097) group, a tetra-polyethylene glycol (PEG4) spacer, and a tris(hydroxymethyl)aminomethane (Tris) moiety, all connected through stable amide and ether linkages.
The structural architecture features a linear polyethylene (B3416737) glycol chain of four ethylene (B1197577) oxide units, which imparts hydrophilicity and influences the pharmacokinetic properties of conjugated molecules.[1] One terminus of the PEG chain is functionalized with a reactive azide group (N₃), a key component for "click chemistry" reactions. The other end is linked via an amide bond to a central carbon atom of the Tris group, which presents three primary hydroxyl (-OH) groups.
IUPAC Name: 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide[1][2]
Structural Diagram
Physicochemical Properties
A summary of the key quantitative data for Azido-PEG4-Amido-Tris is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1398044-55-7 | [1][3][4][5][6] |
| Molecular Formula | C₁₅H₃₀N₄O₈ | [1][4][5][6] |
| Molecular Weight | 394.4 g/mol | [1][5][6] |
| Exact Mass | 394.2064 g/mol | [1] |
| Purity | >95-98% (typical) | [3][5][6] |
| Appearance | Viscous Liquid | [3] |
| Color | Colorless to light yellow | [3] |
| Solubility | Soluble in DMSO. Also soluble in Water, DCM, and DMF. | [1][6] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1][3][6] |
Applications in Research and Drug Development
Azido-PEG4-Amido-Tris serves as a versatile linker molecule with broad applications in bioconjugation and drug development.[1] Its primary utility stems from its heterobifunctional nature, allowing for the sequential or orthogonal conjugation of different molecular entities.
PROTAC Linker
A significant application of Azido-PEG4-Amido-Tris is in the construction of PROTACs.[1][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The linker component of a PROTAC is crucial as it connects the target protein-binding ligand to the E3 ligase-binding ligand and influences the overall efficacy and pharmacokinetic properties of the molecule.
The azide group on Azido-PEG4-Amido-Tris provides a "clickable" handle for facile conjugation to an alkyne-modified ligand, while the Tris end can be further functionalized for attachment to the other ligand. The PEG4 spacer offers a defined length and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[1]
Bioconjugation and "Click Chemistry"
The terminal azide group is a key reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] This allows for the specific labeling and conjugation of Azido-PEG4-Amido-Tris to various biomolecules.
Two primary types of click chemistry reactions involving the azide group are:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole.[1][3] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Methodologies
While specific, detailed experimental protocols are highly dependent on the particular application, the following sections outline the general principles and methodologies for the use of Azido-PEG4-Amido-Tris.
General Workflow for PROTAC Synthesis using Azido-PEG4-Amido-Tris
The synthesis of a PROTAC using this linker typically involves a multi-step process where the target-binding ligand and the E3 ligase-binding ligand are sequentially conjugated to the linker. The azide functionality allows for flexibility in the synthetic strategy.
Step 1: Click Chemistry Conjugation
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Objective: To conjugate the alkyne-modified target-binding ligand to the azide group of Azido-PEG4-Amido-Tris.
-
Methodology (CuAAC):
-
Dissolve the alkyne-modified ligand and Azido-PEG4-Amido-Tris in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).
-
Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-stabilizing ligand (e.g., TBTA or BTTAA).
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, purify the product using chromatography (e.g., HPLC or flash chromatography).
-
-
Methodology (SPAAC):
-
Dissolve the strained alkyne-modified ligand and Azido-PEG4-Amido-Tris in a biocompatible solvent (e.g., PBS, DMSO).
-
Mix the reactants and allow them to react at room temperature or 37 °C.
-
Monitor the reaction and purify the product as described for CuAAC.
-
Step 2: Conjugation to the Tris Moiety
-
Objective: To conjugate the E3 ligase-binding ligand to one of the hydroxyl groups of the Tris moiety.
-
Methodology: The hydroxyl groups of the Tris moiety are typically less reactive and may require activation or reaction with an activated form of the E3 ligase ligand.
-
The E3 ligase ligand may be functionalized with a reactive group such as a carboxylic acid, which can be activated (e.g., to an NHS ester) for reaction with the hydroxyl groups. Alternatively, the hydroxyl groups on the Tris moiety can be activated.
-
The activated E3 ligase ligand is then reacted with the product from Step 1.
-
The reaction is carried out in an appropriate solvent with a suitable catalyst or base if required.
-
The final PROTAC molecule is purified using chromatography.
-
Signaling Pathway: PROTAC-Mediated Protein Degradation
The end-goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
This pathway illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage in another catalytic cycle.
Conclusion
Azido-PEG4-Amido-Tris is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a reactive azide group for click chemistry, a hydrophilic PEG spacer, and a trifunctional Tris core, makes it an ideal linker for constructing complex biomolecular conjugates, most notably PROTACs for targeted protein degradation. The information provided in this guide serves as a foundational resource for the effective utilization of this important molecule in research and development.
References
- 1. Buy Azido-PEG4-Amido-Tris | 1398044-55-7 | >98% [smolecule.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. 3-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-N-(2-hydroxy-1,1-bis-hydroxymethyl-ethyl)-propionamide, 1398044-55-7 | BroadPharm [broadpharm.com]
